molecular formula C11H13ClFNO2 B13568512 Methyl (2-chloro-6-fluorobenzyl)alaninate

Methyl (2-chloro-6-fluorobenzyl)alaninate

Cat. No.: B13568512
M. Wt: 245.68 g/mol
InChI Key: AMYWBJIUSAKIDI-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-chloro-6-fluorophenyl)methyl]amino}propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a propanoate backbone, with a 2-chloro-6-fluorophenyl group and an amino group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(2-chloro-6-fluorophenyl)methyl]amino}propanoate typically involves the reaction of 2-chloro-6-fluorobenzylamine with methyl 2-bromopropanoate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of methyl 2-{[(2-chloro-6-fluorophenyl)methyl]amino}propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-chloro-6-fluorophenyl)methyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-{[(2-chloro-6-fluorophenyl)methyl]amino}propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It may be used in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-{[(2-chloro-6-fluorophenyl)methyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chloro-4-fluorophenyl)acetate
  • Methyl 2-(2-chloro-6-fluorophenyl)propanoate

Uniqueness

Methyl 2-{[(2-chloro-6-fluorophenyl)methyl]amino}propanoate is unique due to the presence of both a chloro and a fluoro substituent on the phenyl ring, as well as the amino group attached to the propanoate backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13ClFNO2

Molecular Weight

245.68 g/mol

IUPAC Name

methyl 2-[(2-chloro-6-fluorophenyl)methylamino]propanoate

InChI

InChI=1S/C11H13ClFNO2/c1-7(11(15)16-2)14-6-8-9(12)4-3-5-10(8)13/h3-5,7,14H,6H2,1-2H3

InChI Key

AMYWBJIUSAKIDI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)NCC1=C(C=CC=C1Cl)F

Origin of Product

United States

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